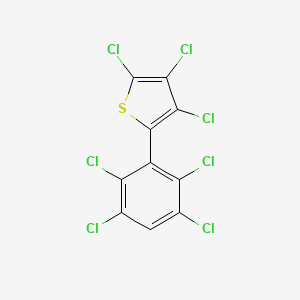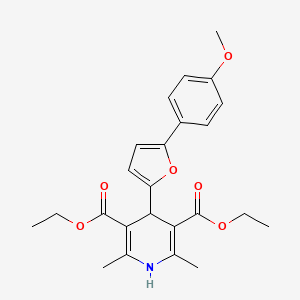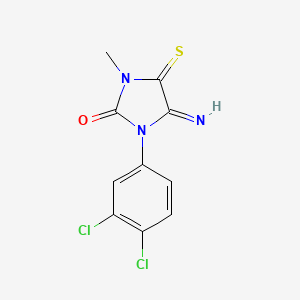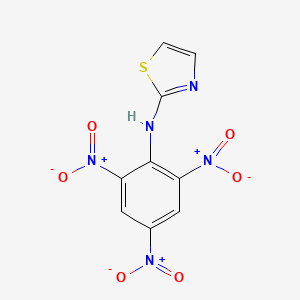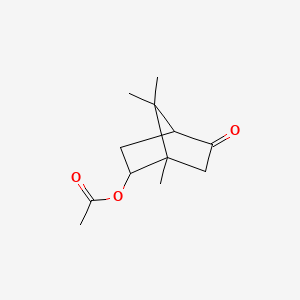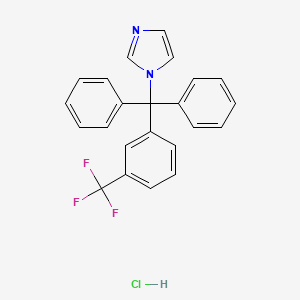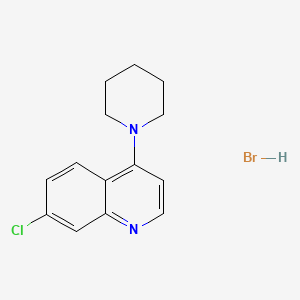
7-Chloro-4-(1-piperidinyl)quinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(1-piperidinyl)quinoline hydrobromide: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in dimethylformamide (DMF) with potassium carbonate as a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide is studied for its antimicrobial and antimalarial properties. It has shown potential in inhibiting the growth of certain bacteria and parasites.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimalarial agent. It is also studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. It is also employed in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the DNA replication process of bacteria, leading to cell death. For its antimalarial activity, the compound targets the heme detoxification pathway in the malaria parasite, preventing the parasite from neutralizing toxic heme molecules.
類似化合物との比較
- 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide
- 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide
- 4-(2-methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide
Comparison: While these compounds share a similar quinoline core structure, their substituents at the 4-position vary, leading to differences in their biological activities and chemical properties. For example, the presence of a piperidinyl group in 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide enhances its antimicrobial activity compared to its analogs with different substituents.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable intermediate in chemical synthesis, while its biological activities open up possibilities for therapeutic applications. Further research into its properties and mechanisms of action will continue to uncover new uses and benefits of this compound.
特性
CAS番号 |
853344-06-6 |
|---|---|
分子式 |
C14H16BrClN2 |
分子量 |
327.65 g/mol |
IUPAC名 |
7-chloro-4-piperidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C14H15ClN2.BrH/c15-11-4-5-12-13(10-11)16-7-6-14(12)17-8-2-1-3-9-17;/h4-7,10H,1-3,8-9H2;1H |
InChIキー |
WVDZWZALAUZKES-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


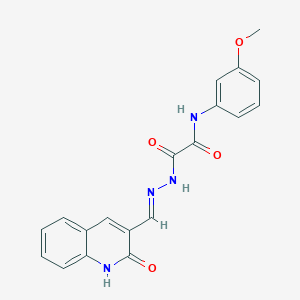
![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
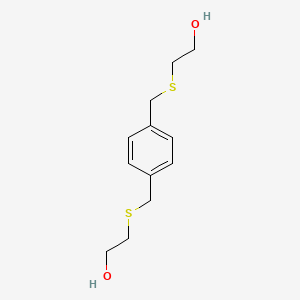
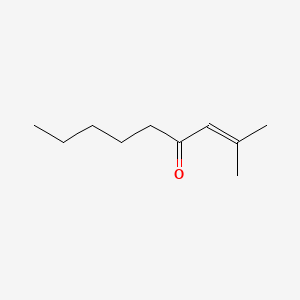
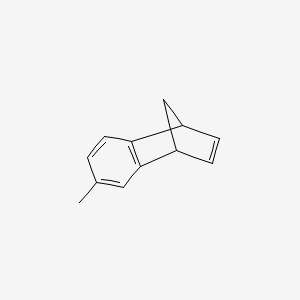
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
